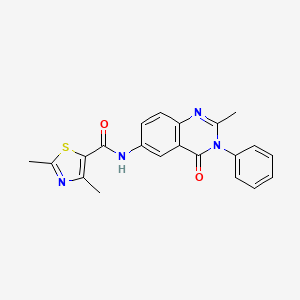
2,4-dimethyl-N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)thiazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-dimethyl-N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)thiazole-5-carboxamide is a complex organic compound that belongs to the class of quinazolinone derivatives This compound is characterized by its unique structure, which includes a thiazole ring fused with a quinazolinone moiety
作用機序
Target of Action
It is known that 2,4-disubstituted thiazoles, a class of compounds to which our compound belongs, exhibit a wide range of biological activities . These activities include antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant effects . The specific targets through which these effects are induced vary depending on the substituents on the thiazole ring .
Mode of Action
The biological outcomes of 2,4-disubstituted thiazoles are greatly affected by the substituents on the thiazole ring . Researchers have synthesized compounds containing the thiazole ring with variable substituents as target structures and evaluated their biological activities .
Biochemical Pathways
Given the broad spectrum of biological activities associated with 2,4-disubstituted thiazoles , it can be inferred that multiple biochemical pathways could be impacted.
Result of Action
Given the wide range of biological activities associated with 2,4-disubstituted thiazoles , it can be inferred that the compound could have diverse molecular and cellular effects.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dimethyl-N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)thiazole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: This step involves the condensation of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions to form the quinazolinone core.
Thiazole Ring Formation: The thiazole ring is introduced through a cyclization reaction involving thioamides and α-haloketones or α-haloesters.
Coupling Reaction: The final step involves coupling the quinazolinone core with the thiazole ring using reagents such as coupling agents (e.g., EDC, DCC) under mild conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
2,4-dimethyl-N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in basic medium.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols).
Major Products Formed
Oxidation: Oxidized quinazolinone derivatives.
Reduction: Reduced thiazole derivatives.
Substitution: Substituted quinazolinone or thiazole derivatives.
科学的研究の応用
2,4-dimethyl-N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)thiazole-5-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological Research: It is used as a probe to study protein-ligand interactions and enzyme kinetics.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
Pharmaceutical Industry: It is explored for its potential use in drug formulation and delivery systems.
類似化合物との比較
Similar Compounds
Quinazolinone Derivatives: Compounds like 4-oxo-3-phenylquinazoline and 2-methyl-4-oxoquinazoline share structural similarities with the quinazolinone core.
Thiazole Derivatives: Compounds such as 2-aminothiazole and 2-methylthiazole have similar thiazole rings.
Uniqueness
2,4-dimethyl-N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)thiazole-5-carboxamide is unique due to the combination of both quinazolinone and thiazole moieties in its structure. This dual functionality provides it with distinct chemical and biological properties, making it a versatile compound for various applications.
特性
IUPAC Name |
2,4-dimethyl-N-(2-methyl-4-oxo-3-phenylquinazolin-6-yl)-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O2S/c1-12-19(28-14(3)22-12)20(26)24-15-9-10-18-17(11-15)21(27)25(13(2)23-18)16-7-5-4-6-8-16/h4-11H,1-3H3,(H,24,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNOZBFHLOIFVFG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)NC2=CC3=C(C=C2)N=C(N(C3=O)C4=CC=CC=C4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
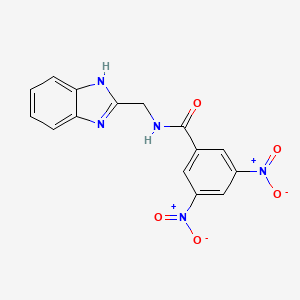
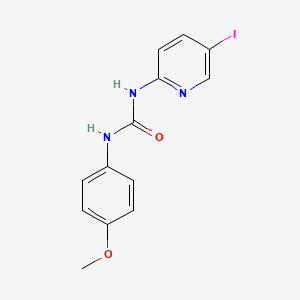
![N-(1-Cyanocyclohexyl)-2-[4-[(2-methylpyrazol-3-yl)methyl]piperazin-1-yl]acetamide](/img/structure/B2398198.png)
![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-4-methylbenzamide](/img/structure/B2398199.png)
![2-(1H-benzo[d]imidazol-1-yl)-N-(4-(benzyloxy)benzyl)acetamide](/img/structure/B2398201.png)

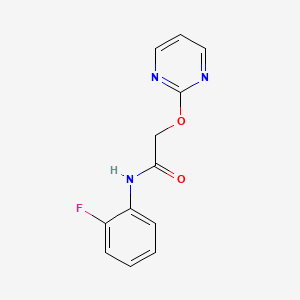
![1-[(4-methoxyphenyl)methyl]-4-[(4-methylphenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B2398209.png)
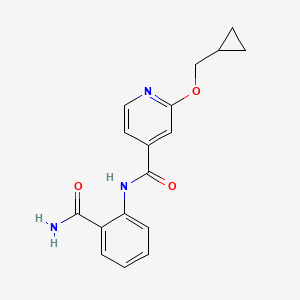
![N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2398213.png)
![1-(3,4-Dimethylphenyl)-3-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)urea](/img/structure/B2398214.png)

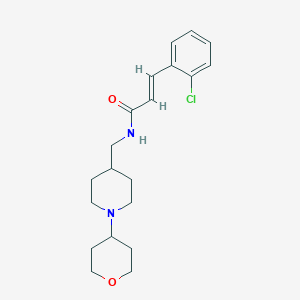
![(2-Phenyltriazol-4-yl)-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2398218.png)
